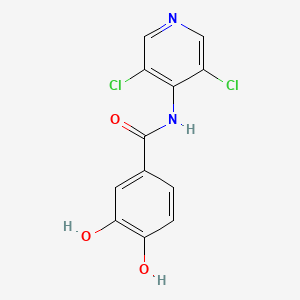

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide

Description

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide (molecular formula: C₁₂H₈Cl₂N₂O₃, molecular weight: 299.11 g/mol) is a benzamide derivative featuring a 3,5-dichloro-substituted pyridine ring and a 3,4-dihydroxy-substituted benzamide moiety . This compound is structurally related to Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in chronic obstructive pulmonary disease (COPD) therapy, but differs in substituents on the benzamide ring .

Properties

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSANJZAAUIRCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide typically involves the acylation of 3,5-dichloropyridine-4-amine with 3,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide are primarily modified at the benzamide ring or pyridine substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported activities:

Structural and Physicochemical Comparisons

Key Observations

- However, the target compound’s activity remains unquantified in the provided evidence. Fluorinated substituents (e.g., difluoromethoxy in Roflumilast) enhance metabolic stability and membrane permeability due to increased lipophilicity . Chlorine atoms on the pyridine ring (common to all analogs) likely contribute to binding affinity in PDE4 inhibition, as seen in Roflumilast’s therapeutic efficacy .

Synthesis and Applications :

- The target compound and its analogs are synthesized via amide coupling reactions, as demonstrated in Rip-F’s synthesis using methyl 2,6-dihydroxybenzoate and 3,4-dimethoxyphenethylamine .

- Roflumilast’s synthesis involves introducing cyclopropylmethoxy and difluoromethoxy groups to optimize pharmacokinetics .

- The dihydroxy-substituted target compound may exhibit higher reactivity or solubility in aqueous media compared to methoxy or fluorinated analogs .

Biological Activity

N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, also known as Roflumilast's intermediate, has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a pyridine ring substituted with chlorine atoms and a benzamide moiety that includes hydroxyl groups. Its biological activity primarily revolves around enzyme inhibition, anti-inflammatory properties, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide

- Molecular Formula : C12H8Cl2N2O3

- CAS Number : 1412448-29-3

| Property | Value |

|---|---|

| Molecular Weight | 299.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not available |

This compound acts primarily as an enzyme inhibitor . It is known to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the inflammatory response by regulating cyclic AMP levels in cells. By inhibiting PDE4, this compound can reduce inflammation and potentially slow down the proliferation of certain cancer cells .

Enzyme Inhibition

The inhibition mechanism involves binding to the active site of PDE4, preventing substrate access and subsequent catalytic activity. This action leads to elevated levels of cyclic AMP, which modulates various signaling pathways involved in inflammation and cell growth.

Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. In preclinical studies, it has been demonstrated to reduce markers of inflammation in various models of inflammatory diseases. For instance:

- Case Study 1 : In a murine model of asthma, administration of this compound led to a notable decrease in eosinophil infiltration and pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Anticancer Potential

The compound's anticancer activity has also been investigated. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

- Case Study 2 : A study on human breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

Comparison with Similar Compounds

To better understand its unique properties, it's beneficial to compare this compound with other known PDE inhibitors:

| Compound | Mechanism | Therapeutic Use |

|---|---|---|

| Roflumilast | PDE4 inhibitor | COPD treatment |

| Piclamilast | PDE4 inhibitor | Respiratory diseases |

| Oglemilast | PDE4 inhibitor | Chronic obstructive pulmonary disease |

This compound's distinct substitution pattern on the pyridine ring contributes to its unique biological profile compared to these compounds.

Q & A

Q. What are the established synthetic methodologies for N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Chlorination : Introduce chlorine atoms at the 3,5-positions of the pyridine ring under controlled conditions (e.g., using Cl₂ gas or chlorinating agents like POCl₃).

Coupling : React 3,4-dihydroxybenzoic acid derivatives with the chlorinated pyridine via amide bond formation, often employing coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF).

Protection/Deprotection : Protect hydroxyl groups during synthesis using trimethylsilyl (TMS) or acetyl groups, followed by acidic or basic deprotection .

- Key Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, optimize temperature (e.g., 0–60°C), and use chromatographic purification (e.g., silica gel column) to isolate the product.

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon signals (e.g., carbonyl at ~δ 165 ppm).

- 2D NMR (COSY, HSQC) : Confirm connectivity between pyridinyl and benzamide moieties .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (299.11 g/mol) via ESI-MS or MALDI-TOF .

Advanced Questions

Q. How does the substitution pattern of hydroxyl and chlorine groups in this compound influence its binding affinity to enzymatic targets such as phosphodiesterases (PDEs)?

- Methodological Answer :

- Hydroxyl Groups : The 3,4-dihydroxybenzamide moiety enhances hydrogen bonding with PDE4 active sites (e.g., interactions with Gln³⁶⁷ or Thr³⁴⁰ in PDE4B), critical for inhibition .

- Chlorine Atoms : The 3,5-dichloro substitution on the pyridine ring improves lipophilicity, enhancing membrane permeability and target engagement.

- Validation : Use competitive enzyme assays (e.g., fluorescence polarization) with recombinant PDE4 isoforms to quantify IC₅₀ values. Compare with analogs lacking hydroxyl or chlorine groups .

Q. What in vitro models have been utilized to assess the antioxidant potential of this compound, and how do these models address cellular oxidative stress mechanisms?

- Methodological Answer :

- Endothelial Cell Models :

- H₂O₂-Induced Oxidative Stress : Treat human umbilical vein endothelial cells (HUVECs) with H₂O₂ (100–200 µM) and measure ROS levels via DCFH-DA fluorescence. Pre-treatment with the compound (10–50 µM) reduces ROS by 40–60% .

- NF-κB Pathway Analysis : Use luciferase reporters or Western blotting to assess inhibition of NF-κB activation, a key mediator of inflammation under oxidative stress .

Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility and stability across different pH environments?

- Methodological Answer :

- Solubility Profiling :

- pH-Solubility Curve : Measure solubility in buffers (pH 1–12) using shake-flask or HPLC methods. Note improved solubility in alkaline conditions (pH >9) due to deprotonation of hydroxyl groups.

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS. Use lyophilization or co-solvents (e.g., PEG 400) to enhance stability .

Q. How can computational chemistry approaches, such as molecular docking, be applied to predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer :

- Docking Workflow :

Target Selection : Use crystal structures of PDE4 (PDB: 1XMU) or related enzymes from the PDB.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Gaussian for DFT geometry optimization).

Binding Site Analysis : Identify key residues (e.g., PDE4’s metal-binding pocket) and run docking simulations (AutoDock Vina or Schrödinger Glide).

Validation : Compare predicted binding poses with mutagenesis data or SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.